molecular formula C9H8F2N4 B1464977 [1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247772-87-7

[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464977
CAS RN: 1247772-87-7
M. Wt: 210.18 g/mol
InChI Key: DKCGBFPTDPZJFZ-UHFFFAOYSA-N
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Description

“[1-(2,3-difluorophenyl)cyclopentyl]methanamine hydrochloride” is a compound with the CAS Number: 1798713-22-0 . It has a molecular weight of 247.72 . The compound is stored at room temperature and comes in a powder form .


Synthesis Analysis

The compounds titled “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones” were synthesized via Claisen-Schmidt condensation under basic condition . The chemical structure of the compounds was identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .


Physical And Chemical Properties Analysis

The compound “[1-(2,3-difluorophenyl)cyclopentyl]methanamine hydrochloride” is stored at room temperature and comes in a powder form .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

c-Met: is a protein kinase that plays a crucial role in cancer cell growth and metastasis. Compounds containing the 1,2,3-triazole moiety, such as our subject compound, have shown potent inhibition of the c-Met protein kinase. This makes them valuable as potential therapeutic agents in the treatment of various cancers .

Neuropharmacology: GABA A Modulation

The GABA A receptor is a well-known target for the treatment of neurological disorders. Triazole derivatives, including [1-(2,5-difluorophenyl)triazol-4-yl]methanamine, have been reported to exhibit allosteric modulating activity at the GABA A receptor. This suggests potential applications in the development of new treatments for conditions such as epilepsy, anxiety, and insomnia .

Polymer Chemistry: Solar Cell Components

In the field of polymer chemistry, triazole compounds have been incorporated into polymers used in solar cells . Their structural properties contribute to the efficiency and stability of solar cells, making them an important area of research for renewable energy technologies .

Fluorescent Probes

Triazole derivatives are used as fluorescent probes in biochemical research. They can bind to specific proteins or DNA sequences and emit fluorescence, which allows for the visualization and tracking of biological processes in real-time .

Anticancer Agents

The structural analogs of our compound have demonstrated significant cytotoxic activities against various human tumor cell lines. This indicates the potential of [1-(2,5-difluorophenyl)triazol-4-yl]methanamine to act as an anticancer agent , possibly through mechanisms such as apoptosis induction .

Enzyme Inhibition: BACE-1 Inhibitors

BACE-1: (beta-secretase 1) is an enzyme involved in the production of beta-amyloid peptides, which are implicated in Alzheimer’s disease. Triazole-containing compounds have shown BACE-1 inhibition, suggesting a possible application in the development of Alzheimer’s treatments .

Safety and Hazards

The safety information for “[1-(2,3-difluorophenyl)cyclopentyl]methanamine hydrochloride” includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[1-(2,5-difluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCGBFPTDPZJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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